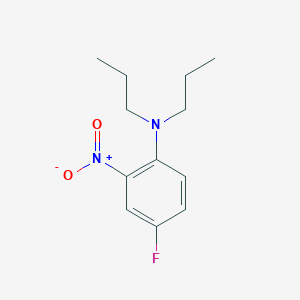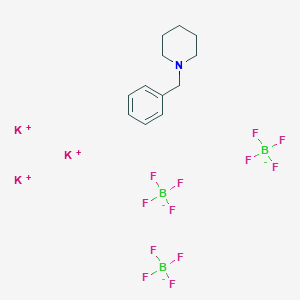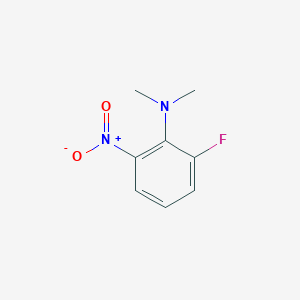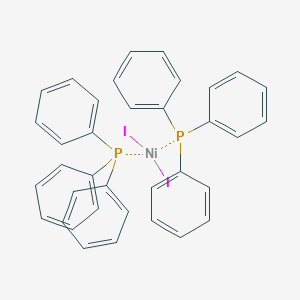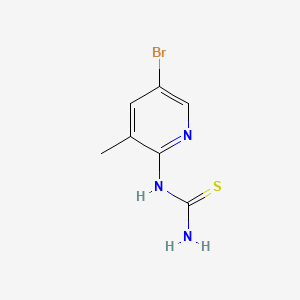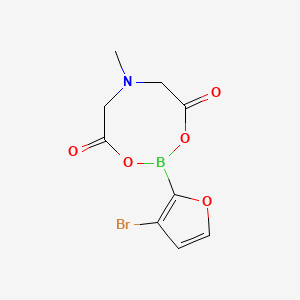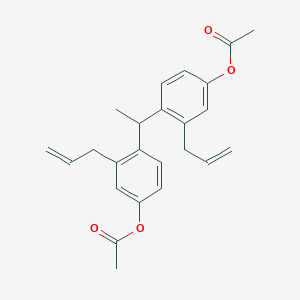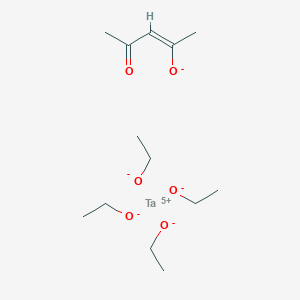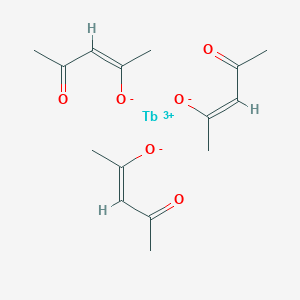
Terbium-2,4-Pentanedionate
Vue d'ensemble
Description
Terbium-2,4-Pentanedionate, also known as Terbium(III) acetylacetonate, is a coordination compound with the chemical formula Tb(C5H7O2)3. It is a yellow powder or crystalline substance that is primarily used in scientific research and industrial applications. This compound is known for its interesting photochemical and magnetic properties, making it valuable in various fields of study .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terbium-2,4-Pentanedionate can be synthesized by reacting terbium(III) chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solution, and the product is obtained by slow evaporation of the solvent. The general reaction is as follows:
TbCl3+3C5H8O2+3NaOH→Tb(C5H7O2)3+3NaCl+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the terbium ion is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced under specific conditions, leading to the formation of lower oxidation state terbium complexes.
Substitution: Ligand substitution reactions are common, where the acetylacetonate ligands can be replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent like tetrahydrofuran (THF) and may be catalyzed by heat or light.
Major Products Formed:
Oxidation: Higher oxidation state terbium complexes.
Reduction: Lower oxidation state terbium complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Terbium-2,4-Pentanedionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other terbium compounds and as a catalyst in various organic reactions.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a fluorescent probe in biological assays.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of phosphors for lighting and display technologies, as well as in the development of magnetic materials
Mécanisme D'action
The mechanism of action of Terbium-2,4-Pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The terbium ion interacts with the oxygen atoms of the acetylacetonate ligands, creating a stable chelate structure. This coordination enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as luminescence in bioimaging or catalytic activity in organic synthesis .
Comparaison Avec Des Composés Similaires
Europium-2,4-Pentanedionate: Similar in structure and used for its luminescent properties.
Gadolinium-2,4-Pentanedionate: Known for its magnetic properties and used in magnetic resonance imaging (MRI) contrast agents.
Dysprosium-2,4-Pentanedionate: Used for its magnetic and luminescent properties in various applications.
Uniqueness of Terbium-2,4-Pentanedionate: this compound stands out due to its unique combination of photochemical and magnetic properties. This makes it particularly valuable in applications that require both luminescence and magnetism, such as in advanced imaging techniques and the development of multifunctional materials .
Propriétés
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;terbium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Tb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKGSRIANPFVEQ-LNTINUHCSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Tb+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Tb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


